BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-hydroxy-N,N-
dimethylbutanamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Compound Name:
dimethylbutanamide

cat. No.: B2502189

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-dimethylbutanamide (CAS No. 18190-25-5) is a chemical compound of
interest in various research domains. Its molecular structure, featuring both a hydroxyl group
and a tertiary amide, suggests potential applications as an intermediate in organic synthesis
and as a scaffold in medicinal chemistry. An in-depth understanding of its spectroscopic
characteristics is fundamental for its identification, characterization, and quality control. This
technical guide provides a summary of the available spectroscopic data for 4-hydroxy-N,N-
dimethylbutanamide and outlines the general experimental protocols for acquiring such data.

While comprehensive experimental spectroscopic data for 4-hydroxy-N,N-
dimethylbutanamide is not widely available in the public domain, this guide compiles the
known molecular properties and predicted mass spectrometry data. Furthermore, it details the
standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), which are the principal techniques for the
structural elucidation of organic molecules.

Molecular Properties
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Property Value Source

4-hydroxy-N,N-

dimethylbutanamide

Chemical Name

CAS Number 18190-25-5 [11[2]13][4]
Molecular Formula CeH13NO:2 [1112]14]
Molecular Weight 131.17 g/mol [1112]
SMILES CN(C)C(=0)CCCO

Spectroscopic Data
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight
of a compound and can provide insights into its elemental composition and structure. While
experimental mass spectra for 4-hydroxy-N,N-dimethylbutanamide are not readily
accessible, predicted data for various adducts are available.

Adduct Predicted m/z
[M+H]* 132.10192
[M+Na]* 154.08386
[M-H]~ 130.08736
[M+NHa]* 149.12846
[M+K]* 170.05780
[M+H-H20]* 114.09190

(Data sourced from PubChemLite)

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a
molecule. Both *H NMR and 3C NMR experiments provide detailed information about the
chemical environment, connectivity, and stereochemistry of atoms.

Note: Experimental H NMR and 3C NMR data for 4-hydroxy-N,N-dimethylbutanamide are
not available in the searched public literature. The following are predicted chemical shifts and
general coupling patterns based on the known structure.

IH NMR (Proton NMR):

e -CH2-OH (C4): Expected to be a triplet, shifted downfield due to the adjacent hydroxyl group.
The hydroxyl proton itself would appear as a broad singlet, and its chemical shift is highly
dependent on solvent and concentration.

e -CHa2- (C3): Expected to be a multiplet (e.g., a quintet or sextet) due to coupling with the
protons on C2 and CA4.

e -CH2-C=0 (C2): Expected to be a triplet, shifted downfield by the adjacent carbonyl group.

e -N(CHs)2: Two singlets are expected for the two methyl groups due to restricted rotation
around the amide C-N bond, or a single singlet at higher temperatures where rotation is
faster. These would be shifted downfield due to the adjacent nitrogen and carbonyl group.

13C NMR (Carbon-13 NMR):

C=0 (C1): Expected to have the largest chemical shift (typically in the 170-180 ppm range
for an amide).

-CH2-OH (C4): Expected in the 60-70 ppm range.

-N(CHs)2: Expected in the 30-40 ppm range.

-CHz- (C3) and -CH2-C=0 (C2): Expected in the 20-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Note: An experimental IR spectrum for 4-hydroxy-N,N-dimethylbutanamide is not available in
the searched public literature. The following are the expected characteristic absorption bands
based on its functional groups.

Expected Wavenumber

Functional Group Description
(cm™)
O-H (alcohol) 3600-3200 (broad) Stretching vibration
C-H (alkane) 3000-2850 Stretching vibration
) Stretching vibration (Amide |
C=0 (amide) 1680-1630
band)
C-N (amide) 1400-1000 Stretching vibration
C-0O (alcohol) 1260-1000 Stretching vibration

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data discussed above. Specific instrument parameters would be optimized for
the sample and the desired resolution.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-10 mg of 4-hydroxy-N,N-
dimethylbutanamide in a suitable deuterated solvent (e.g., CDClz, DMSO-ds, or D20) in an
NMR tube. The choice of solvent is critical to avoid interfering signals.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher for *H NMR).
e 'H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans
to achieve a good signal-to-noise ratio.
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o Process the data by applying a Fourier transform, phasing the spectrum, and integrating
the signals.

e 13C NMR Acquisition:
o Acquire a standard one-dimensional 13C NMR spectrum with proton decoupling.

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates
(e.g., NaCl or KBr).

o Solid: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.
Alternatively, a solution in a suitable solvent can be used in a liquid cell.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure solvent).
o Place the prepared sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 4-hydroxy-N,N-dimethylbutanamide in a
suitable volatile solvent (e.g., methanol or acetonitrile).
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e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition:

o Introduce the sample solution into the ion source, typically via direct infusion or coupled
with a liquid chromatograph (LC-MS).

o Acquire the mass spectrum over a relevant m/z range.

o Data can be acquired in both positive and negative ion modes to observe different

adducts.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-hydroxy-N,N-dimethylbutanamide.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide serves as a foundational resource for understanding the key spectroscopic
characteristics of 4-hydroxy-N,N-dimethylbutanamide. While a complete experimental
dataset is not yet publicly available, the provided information and protocols offer a robust
framework for researchers engaged in the synthesis, analysis, and application of this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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